molecular formula C23H32N2O5 B5002326 1-(3,4-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine CAS No. 5883-50-1

1-(3,4-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine

Cat. No. B5002326
CAS RN: 5883-50-1
M. Wt: 416.5 g/mol
InChI Key: ZZDZGUKOJHSMAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has since gained attention for its potential use in scientific research. TFMPP has been studied for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism of Action

1-(3,4-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine acts as a serotonin receptor agonist, specifically at the 5-HT1A and 5-HT2A receptors. Activation of these receptors leads to an increase in serotonin signaling, which can affect behavior and physiology. This compound has been shown to increase locomotor activity and induce hyperthermia in rodents. It has also been shown to affect anxiety-like behavior and learning and memory.
Biochemical and Physiological Effects
This compound has been shown to affect a variety of biochemical and physiological processes. It has been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, which may contribute to its effects on locomotor activity and hyperthermia. This compound has also been shown to affect the release of corticotropin-releasing hormone, which may contribute to its effects on anxiety-like behavior.

Advantages and Limitations for Lab Experiments

1-(3,4-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine has several advantages for use in lab experiments. It is a selective serotonin receptor agonist, which allows for the specific study of serotonin signaling. It is also relatively easy to synthesize, which makes it accessible for use in a variety of research settings. However, this compound has several limitations as well. It has a relatively short half-life, which may limit its usefulness in certain experiments. Additionally, this compound has been shown to have off-target effects at higher doses, which may confound experimental results.

Future Directions

There are several future directions for the study of 1-(3,4-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine. One area of interest is the study of this compound's effects on the immune system. This compound has been shown to affect immune function in rodents, and further study in this area may lead to the development of new immunomodulatory drugs. Another area of interest is the study of this compound's effects on neurogenesis. This compound has been shown to increase neurogenesis in rodents, and further study in this area may lead to the development of new treatments for neurodegenerative diseases. Finally, the development of more selective serotonin receptor agonists may allow for the more specific study of serotonin signaling and its effects on behavior and physiology.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention for its potential use in scientific research. It has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. This compound has several future directions for study, including the study of its effects on the immune system and neurogenesis. As research continues, this compound may prove to be a valuable tool for the study of serotonin signaling and its effects on behavior and physiology.

Synthesis Methods

The synthesis of 1-(3,4-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine involves a two-step process. The first step involves the reaction of 3,4-dimethoxybenzyl chloride with piperazine to produce 1-(3,4-dimethoxybenzyl)piperazine. The second step involves the reaction of 1-(3,4-dimethoxybenzyl)piperazine with 2,4,5-trimethoxybenzyl chloride to produce this compound. The purity of this compound can be improved by recrystallization.

Scientific Research Applications

1-(3,4-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been studied for its potential use in scientific research. It has been used as a tool to study the serotonin system, which is involved in the regulation of mood, appetite, and sleep. This compound has been shown to act as a serotonin receptor agonist, specifically at the 5-HT1A and 5-HT2A receptors. This makes this compound a useful tool for studying the effects of serotonin receptor activation on behavior and physiology.

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O5/c1-26-19-7-6-17(12-21(19)28-3)15-24-8-10-25(11-9-24)16-18-13-22(29-4)23(30-5)14-20(18)27-2/h6-7,12-14H,8-11,15-16H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDZGUKOJHSMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10386867
Record name 1-[(3,4-dimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5883-50-1
Record name 1-[(3,4-dimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.